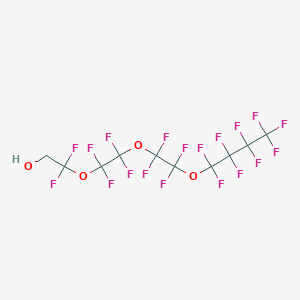

1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

Vue d'ensemble

Description

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is a fluorinated hydrocarbon with the molecular formula C10H3F19O4. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in research and industrial applications due to its distinctive characteristics.

Méthodes De Préparation

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol can be synthesized through the interaction of 1H,1H-perfluoro-3,6,9-trioxatridecan-1-yl bromide and potassium hydroxide in an annular chromatography column . This method involves the use of specific reaction conditions to ensure the successful production of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield.

Analyse Des Réactions Chimiques

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other strong bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with potassium hydroxide results in the formation of the desired fluorinated hydrocarbon .

Applications De Recherche Scientifique

Scientific Research

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is used as a specialty product in proteomics research. Due to its fluorinated structure, it can interact with various molecular components, leading to specific effects.

Synthesis of Phthalocyanines

This compound is used to introduce perfluoroalkyl chains into phthalocyanine structures to enhance solubility in organic solvents and influence the self-assembly properties of phthalocyanines. The incorporation of this compound significantly improves the solubility of both zinc and metal-free phthalocyanines in polar solvents like THF and DMSO. This is especially noticeable in octa-substituted phthalocyanines, which demonstrate better solubility compared to their tetra-substituted counterparts.

Hard Disk Lubricants

This compound is a component in synthesizing novel hard disk lubricants. It contributes to properties such as high hydrophobicity, thermal stability, and a strong bonding affinity to the substrate, which are essential for efficient and long-lasting lubrication in hard disk drives.

Antimicrobial Properties

Research suggests that this compound possesses antimicrobial activity, effectively disrupting bacterial cell membranes due to its hydrophobic nature, which enhances membrane permeability.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity

Cytotoxicity assays on mammalian cell lines (e.g., HeLa and NIH 3T3) revealed that this compound exhibits low toxicity at concentrations below 50 µg/mL; however, at higher concentrations, cytotoxic effects were observed, indicating a dose-dependent relationship.

Case Studies

- Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common pathogens, and the results indicated that the compound significantly inhibited bacterial growth compared to control groups without treatment. - Case Study 2: Biocompatibility Assessment

A biocompatibility study was conducted using in vitro assays on human cell lines. The findings suggested that while the compound is generally safe at low concentrations, further investigations are necessary to understand its long-term effects on human health.

Mécanisme D'action

The mechanism of action of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol involves its interaction with molecular targets and pathways within a given system. Due to its fluorinated structure, it can interact with various molecular components, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparaison Avec Des Composés Similaires

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is unique compared to other similar compounds due to its specific fluorinated structure and properties. Similar compounds include other fluorinated hydrocarbons such as perfluoro-3,6,9-trioxatridecanoic acid and fluorinated triethylene glycol monobutyl ether . These compounds share some similarities in terms of their chemical structure but differ in their specific applications and properties.

Activité Biologique

Overview

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a long perfluorinated chain with three ether linkages. Its molecular formula is , and it exhibits properties such as hydrophobicity and thermal stability, which are typical of perfluorinated compounds.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes due to its hydrophobic nature, which enhances membrane permeability.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines (e.g., HeLa and NIH 3T3) revealed that the compound exhibits low toxicity at concentrations below 50 µg/mL. However, at higher concentrations, cytotoxic effects were observed, indicating a dose-dependent relationship.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Fluorination Reaction : The starting material undergoes fluorination using sodium hydride in the presence of sulfuric acid.

- Hydrolysis : Following fluorination, hydrolysis is performed to yield the final product.

- Purification : The compound is purified through distillation or chromatography to obtain a high-purity product suitable for biological testing.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common pathogens. The results indicated that the compound significantly inhibited bacterial growth compared to control groups without treatment.

Case Study 2: Biocompatibility Assessment

A biocompatibility study was conducted using in vitro assays on human cell lines. The findings suggested that while the compound is generally safe at low concentrations, further investigations are necessary to understand its long-term effects on human health.

Propriétés

IUPAC Name |

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O4/c11-2(12,1-30)31-7(22,23)8(24,25)33-10(28,29)9(26,27)32-6(20,21)4(15,16)3(13,14)5(17,18)19/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIFKQOHZPTQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F19O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381045 | |

| Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317817-24-6 | |

| Record name | 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H-Nonadecafluoro-3,6,9-trioxatridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol used in the synthesis of phthalocyanines?

A1: this compound introduces perfluoroalkyl chains into the phthalocyanine structure. [, ] This is desirable because perfluoroalkyl chains are known to enhance solubility in organic solvents and can influence the self-assembly properties of phthalocyanines. [] Both solubility and self-assembly are crucial factors in determining the performance of phthalocyanines in various applications, such as optoelectronic devices and sensors.

Q2: How does the incorporation of this compound affect the solubility of the resulting phthalocyanines?

A2: The research indicates that incorporating this compound significantly improves the solubility of both zinc and metal-free phthalocyanines in polar solvents like THF and DMSO. [] This is especially noticeable in octa-substituted phthalocyanines, which demonstrate better solubility compared to their tetra-substituted counterparts. [] Increased solubility is beneficial for processing and application of these materials.

Q3: Besides phthalocyanines, what other applications utilize this compound and why?

A3: this compound is a key component in synthesizing novel hard disk lubricants. [] Its inclusion contributes to desirable properties such as high hydrophobicity, thermal stability, and a strong bonding affinity to the substrate. [] These characteristics are essential for ensuring efficient and long-lasting lubrication in hard disk drives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.